Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate
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Overview
Description
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate typically involves the reaction of 2-aminopyrimidine with 3,5-dimethylbenzoic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and may require the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A related compound with similar biological activities.
5,6-Disubstituted 2-aminopyrimidin-4(3H)-ones: Known for their antiviral and antitumor properties.
Pyrido[3,4-g]quinazolines: Another class of compounds with protein kinase inhibitory activity.
Uniqueness
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoate ester and a pyrimidine derivative makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N4O2 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C14H16N4O2/c1-8-6-10(13(19)20-3)7-9(2)12(8)17-11-4-5-16-14(15)18-11/h4-7H,1-3H3,(H3,15,16,17,18) |
InChI Key |
QYTXRJJMWNSYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C(=O)OC |
Origin of Product |
United States |
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